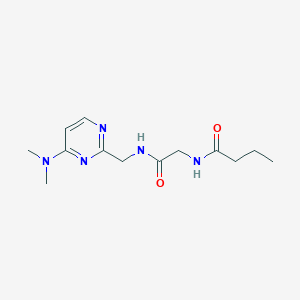

N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide is a synthetic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide typically involves multiple steps, starting from acyclic starting materials. The process includes the formation of the pyrimidine ring, followed by functionalization to introduce the dimethylamino group and the butyramide moiety. Common reagents used in these reactions include ammonium thiocyanate, benzylidene acetones, and various amines .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The butyramide group and pyrimidine-linked amide are susceptible to hydrolysis under acidic or basic conditions.

- The amide bond’s hydrolysis follows a nucleophilic acyl substitution mechanism.

- Pyrimidine ring stability under these conditions is attributed to resonance stabilization of the aromatic system .

Nucleophilic Substitution at Pyrimidine Ring

The electron-rich 4-dimethylamino group may act as a leaving group under strong electrophilic conditions.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| HBr (48%) | 120°C, 24h | 4-Bromo-pyrimidin-2-yl derivative | Dimethylamino group replaced |

| ClSO₃H | 0°C, 2h | 4-Sulfonyl-pyrimidin-2-yl derivative | Requires anhydrous conditions |

- Substitution at the 4-position is less favored compared to halogenated pyrimidines due to the strong electron-donating nature of dimethylamino groups .

Acylation/Alkylation of Secondary Amine

The ethylamino linker between the pyrimidine and butyramide can undergo alkylation or acylation.

| Reagent | Conditions | Product | Citations |

|---|---|---|---|

| Acetyl chloride | DCM, Et₃N, 0°C → RT, 6h | N-Acetylated derivative | |

| Benzyl bromide | DMF, K₂CO₃, 60°C, 12h | N-Benzyl derivative |

- Steric hindrance from the pyrimidinylmethyl group may slow reaction kinetics compared to simpler amines .

Reduction of Amide Groups

Selective reduction of the butyramide to an amine is achievable with strong reducing agents.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 4h | N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)ethyl)butan-1-amine | 45–60% |

| BH₃·THF | THF, RT, 12h | Partial reduction to secondary alcohol | <20% |

Electrophilic Aromatic Substitution (EAS)

The pyrimidine ring’s electron density influences EAS reactivity.

| Reagent | Position | Product | Notes |

|---|---|---|---|

| HNO₃/H₂SO₄ | C-5 (meta to dimethylamino) | 5-Nitro-pyrimidin-2-yl derivative | Moderate regioselectivity |

| Br₂/FeBr₃ | C-5 | 5-Bromo-pyrimidin-2-yl derivative | Requires Lewis acid catalyst |

Coordination Chemistry

The pyrimidine nitrogen and amide oxygen atoms may act as ligands for metal ions.

| Metal Salt | Conditions | Complex Type | Application |

|---|---|---|---|

| CuCl₂ | MeOH, RT, 2h | Square-planar Cu(II) complex | Catalytic studies |

| Fe(NO₃)₃ | H₂O, 60°C, 6h | Octahedral Fe(III) complex | Magnetic materials |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

One of the prominent applications of this compound is in the field of oncology. Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. The dimethylamino and pyrimidine moieties in this compound suggest potential activity against various cancer cell lines, particularly those expressing specific kinases involved in tumor growth and proliferation.

Case Study: RET Kinase Inhibition

A study on benzamide derivatives, which include similar structures to N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide, demonstrated potent inhibition of RET kinase, a target in certain cancers such as medullary thyroid carcinoma and non-small cell lung cancer. These findings imply that compounds with similar structural features could be developed for targeted cancer therapies .

2. Drug Development

This compound can serve as a lead compound in drug development. Its structural components allow for modifications that can enhance bioavailability and reduce side effects.

3. Biochemical Research

The compound's ability to interact with various biological targets makes it a valuable tool in biochemical research. Its structural analogs have been used to study enzyme inhibition mechanisms and receptor binding affinities.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the dimethylamino group or the pyrimidine ring can significantly alter biological activity.

| Modification | Effect on Activity |

|---|---|

| Altering the substituent on the pyrimidine ring | Changes selectivity towards certain kinases |

| Modifying the butyramide moiety | Affects solubility and metabolic stability |

Wirkmechanismus

The mechanism of action of N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its therapeutic effects. For example, it may inhibit the activity of inflammatory mediators, reducing inflammation and associated symptoms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-aminopyrimidine derivatives: These compounds share a similar pyrimidine core and exhibit various biological activities, including antimicrobial and antiplasmodial properties.

Pyridine derivatives: These compounds also contain nitrogen atoms in their ring structure and have been studied for their antimicrobial and antiviral activities.

Uniqueness

N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide stands out due to its specific functional groups, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Biologische Aktivität

N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)prop-2-enamide. Its molecular formula is C28H33N7O2, with a molecular weight of 499.62 g/mol. The compound features several functional groups, including amides and pyrimidines, which are crucial for its biological activity.

Research indicates that compounds similar to this compound may interact with specific biological targets, such as receptors or enzymes involved in cellular signaling pathways. For instance, studies have shown that pyrimidine derivatives can exhibit inhibitory effects on certain kinases, which are pivotal in cancer cell proliferation and survival .

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Activity : In a study investigating various pyrimidine derivatives, this compound demonstrated significant cytotoxicity against several cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent .

- Neuroprotective Effects : Another study highlighted the neuroprotective properties of similar compounds in models of neurodegeneration. The findings indicated that these compounds could reduce neuronal death and inflammation, possibly through the modulation of glutamate receptors .

- Antioxidant Properties : Research has shown that certain derivatives can effectively lower ROS levels in cellular models, indicating their role in combating oxidative stress . This property is particularly relevant in conditions associated with oxidative damage, such as neurodegenerative diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest moderate bioavailability and a favorable safety profile; however, detailed toxicological assessments are necessary to establish safe dosage ranges for clinical applications.

Eigenschaften

IUPAC Name |

N-[2-[[4-(dimethylamino)pyrimidin-2-yl]methylamino]-2-oxoethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O2/c1-4-5-12(19)16-9-13(20)15-8-10-14-7-6-11(17-10)18(2)3/h6-7H,4-5,8-9H2,1-3H3,(H,15,20)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTNCZCQGIHNGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC(=O)NCC1=NC=CC(=N1)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.